molecular formula C23H48O7S B165256 Thiol-C9-PEG7 CAS No. 130727-44-5

Thiol-C9-PEG7

Cat. No.: B165256
CAS No.: 130727-44-5
M. Wt: 468.7 g/mol
InChI Key: QYKSUHRPPSCIFK-UHFFFAOYSA-N
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Description

Thiol-C9-PEG7 (CAS: 130727-44-5) is a heterobifunctional polyethylene glycol (PEG)-based linker featuring a C9 alkyl chain and seven ethylene glycol (PEG) units, terminating in a thiol (-SH) group. Its molecular formula is C₂₃H₄₈O₇S, with a molecular weight of 468.688 g/mol . This compound is widely used in proteolysis-targeting chimera (PROTAC) development, where it connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The thiol group enables site-specific conjugation via disulfide bonds or Michael addition, while the PEG spacer enhances solubility, reduces aggregation, and improves pharmacokinetics .

Preparation Methods

Synthetic Strategy and Key Reaction Pathways

The synthesis of Thiol-C9-PEG7 hinges on orthogonal reactivity principles, leveraging ether bond formation between a PEG7 backbone and an undecane thiol precursor. The primary challenge lies in preserving the thiol group’s integrity during synthesis, necessitating protective group strategies.

Etherification via Nucleophilic Substitution

The core synthetic pathway involves coupling a PEG7-alcohol with an undecane derivative bearing a protected thiol. A representative method from Pale-Grosdemange et al. (1991) employs the following steps:

  • Activation of PEG7-Alcohol :
    PEG7-alcohol is converted to a mesylate or tosylate using mesyl chloride (MsCl) or tosyl chloride (TsCl) in the presence of a base such as triethylamine. This step generates a superior leaving group for subsequent nucleophilic attack.

  • Synthesis of Protected Undecane Thiol :
    11-Bromoundecane is functionalized with a thiol-protecting group, such as a tert-butyl disulfide or trityl (triphenylmethyl) moiety. For example, reaction with tert-butyl disulfide in the presence of a radical initiator yields 11-bromo-1-(tert-butyldisulfanyl)undecane.

  • Ether Bond Formation :
    The mesylated PEG7 reacts with the protected undecane thiolate (generated via deprotonation with sodium hydride) in a polar aprotic solvent like dimethylformamide (DMF). This SN2 substitution forms the PEG7-undecane ether linkage while retaining the protective group.

  • Deprotection of Thiol :
    The tert-butyl disulfide group is reduced using tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT), yielding the free thiol.

Critical Parameters :

  • Solvent Choice : DMF or acetonitrile enhances nucleophilicity and reaction homogeneity .

  • Temperature : Reactions proceed optimally at 0–25°C to minimize side reactions .

  • Base Selection : Triethylamine or LiOH effectively deprotonate thiol intermediates without inducing elimination .

Optimization of Reaction Conditions

Catalytic and Stoichiometric Considerations

The molar ratio of PEG7-mesylate to protected undecane thiolate significantly impacts yield. A 1:1.2 ratio (excess thiolate) ensures complete consumption of the PEG7 derivative, as confirmed by thin-layer chromatography (TLC) monitoring . Catalytic amounts of dimethylaminopyridine (DMAP) accelerate the reaction by stabilizing transition states during substitution .

Side Reactions and Mitigation

  • Oxidation of Thiol : Protective groups (e.g., disulfides) prevent premature oxidation during synthesis. Inert atmosphere (N2 or Ar) handling is mandatory post-deprotection .

  • Elimination Reactions : Elevated temperatures (>40°C) promote β-hydride elimination, forming alkene byproducts. Maintaining reactions at 0–25°C suppresses this pathway .

Purification and Characterization

Chromatographic Techniques

Crude product purification employs flash chromatography on alumina gel with dichloromethane/methanol gradients (98:2 to 95:5 v/v). This removes unreacted PEG7-mesylate and disulfide dimers .

Spectroscopic Validation

  • 1H NMR : Key resonances include:

    • δ 1.26 ppm (m, 16H, undecane CH2).

    • δ 2.52 ppm (q, 2H, -SCH2-).

    • δ 3.55–3.75 ppm (m, 28H, PEG7-OCH2CH2O).

  • Mass Spectrometry : ESI-MS confirms the molecular ion at m/z 469.3 [M+H]+ .

Physicochemical Properties

PropertyValue
Density1.023 g/cm³
Boiling Point550.4°C at 760 mmHg
Flash Point286.7°C
LogP3.52
Water Solubility5 mg/mL (pH 7.0)

Scalability and Industrial Adaptations

Large-scale synthesis (≥100 g) necessitates modifications:

  • Continuous Flow Systems : Tubular reactors with in-line mixing reduce batch heterogeneity .

  • Cost-Effective Protecting Groups : Trityl moieties, though efficient, are replaced with acetyl groups for easier removal under mild basic conditions .

Comparative Analysis of Alternative Methods

Thiol-ene Click Chemistry

While thiol-ene reactions are widely used for PEG-thiol conjugation, they are unsuitable for this compound due to the requirement for terminal alkenes absent in its structure .

Mitsunobu Reaction

The Mitsunobu protocol (DEAD, PPh3) facilitates ether synthesis but is cost-prohibitive for large-scale production due to stoichiometric reagent requirements .

Chemical Reactions Analysis

Types of Reactions

Thiol-C9-PEG7 undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to form thiols or other reduced forms.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms.

    Substitution: Ethers and esters.

Scientific Research Applications

Thiol-C9-PEG7 has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Employed in the study of biological systems and interactions.

    Medicine: Investigated for its potential therapeutic properties and drug delivery systems.

    Industry: Utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of Thiol-C9-PEG7 involves its interaction with molecular targets through its sulfanyl and hydroxyl groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The compound’s multiple ethylene glycol units also contribute to its solubility and ability to interact with different molecular targets.

Comparison with Similar Compounds

Thiol-C9-PEG7 belongs to a family of thiol-terminated PEG linkers. Below is a comparative analysis with structurally and functionally related compounds:

Structural and Functional Comparison

Compound PEG Units Alkyl Chain Terminal Group(s) Key Applications Reference
This compound 7 C9 Thiol (-SH) PROTAC synthesis, protein degradation
Thiol-C10-amide-PEG8 8 C10 Thiol (-SH), Amide PROTACs, improved hydrophilicity
Aminooxy-PEG3-thiol HCl 3 None Aminooxy, Thiol Oxime ligation, antibody-drug conjugates
Thiol-PEG-Thiol (SH-PEG-SH) Variable None Dual Thiol (-SH) Crosslinking, nanomaterials, drug delivery
Thiol-C9-PEG4-acid 4 C9 Thiol (-SH), Carboxylic Acid Dual conjugation strategies

Key Differentiators

PEG Length and Solubility: this compound’s seven PEG units provide superior water solubility and reduced immunogenicity compared to shorter variants like Thiol-C9-PEG4-acid (4 PEG units) . Thiol-C10-amide-PEG8 (8 PEG units) offers extended spacing for bulky PROTAC components but may compromise cellular uptake due to increased hydrophilicity .

Functional Groups: this compound vs. Thiol-PEG-Thiol (dual thiols) supports crosslinking applications (e.g., hydrogel formation), unlike this compound’s monofunctional design .

Alkyl Chain Impact: The C9 alkyl chain in this compound enhances membrane permeability and stability compared to non-alkylated PEG-thiols (e.g., SH-PEG-SH) .

PROTAC Development

This compound has been utilized in synthesizing PROTACs targeting kinases (e.g., BTK) and epigenetic regulators. A 2022 study demonstrated that PROTACs using this compound achieved 90% target protein degradation at 10 nM , outperforming Thiol-C9-PEG4-linked analogs (~70% degradation) due to improved ternary complex formation .

Bioconjugation in Drug Delivery

In nanoparticle drug delivery, this compound’s thiol group enables precise surface functionalization. For example, gold nanoparticles modified with this compound showed >90% conjugation efficiency vs. ~75% for Thiol-PEG9-alcohol, attributed to the C9 chain’s steric protection of the thiol group .

Biological Activity

Thiol-C9-PEG7 is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), which are innovative molecules designed for targeted protein degradation. This article explores the biological activity of this compound, highlighting its mechanism of action, applications in therapeutic contexts, and relevant research findings.

Overview of this compound

Chemical Structure and Properties

  • Molecular Formula : C17H36O4S
  • Molecular Weight : 336.53 g/mol
  • CAS Number : 130727-44-5

This compound features a hydrophobic C9 alkyl chain linked to a PEG moiety, which enhances solubility and biocompatibility. This compound is primarily utilized in the development of PROTACs, which leverage the ubiquitin-proteasome system to selectively degrade target proteins associated with various diseases, including cancer.

This compound acts as a linker that connects two distinct ligands:

  • E3 Ubiquitin Ligase Ligand : Facilitates the recruitment of the ubiquitin-proteasome machinery.
  • Target Protein Ligand : Binds to the specific protein intended for degradation.

This dual-ligand approach allows for the selective targeting and degradation of proteins implicated in disease pathways. The mechanism can be summarized as follows:

  • Binding : The PROTAC binds simultaneously to the target protein and an E3 ligase.
  • Ubiquitination : The E3 ligase ubiquitinates the target protein.
  • Degradation : The ubiquitinated protein is recognized and degraded by the proteasome.

Anticancer Activity

Recent studies have demonstrated that this compound-based PROTACs exhibit significant anticancer activity across various cancer types. For instance, one study reported an IC50 (half maximal inhibitory concentration) ranging from 0.001 µM to 1 µM against several cancer cell lines, indicating potent anti-proliferative effects .

Case Studies

  • Breast Cancer : A PROTAC utilizing this compound was shown to effectively degrade estrogen receptor alpha (ERα) in breast cancer cells, leading to reduced cell viability and proliferation .
  • Non-Small Cell Lung Cancer (NSCLC) : In vitro experiments indicated that PROTACs incorporating this compound could selectively degrade mutant forms of EGFR, a common target in NSCLC therapy .

Comparative Studies

To illustrate the effectiveness of this compound in PROTAC development, a comparative analysis was conducted with other PEG linkers. The following table summarizes key findings:

Linker TypeIC50 (µM)Target ProteinCancer Type
This compound0.001 - 1ERαBreast Cancer
Thiol-C4-PEG40.01 - 5BCR-ABLChronic Myeloid Leukemia
Thiol-C8-PEG60.005 - 2CDK6Various Solid Tumors

This table highlights that this compound exhibits superior potency compared to other PEG linkers in specific contexts.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48O7S/c24-10-12-26-14-16-28-18-20-30-22-21-29-19-17-27-15-13-25-11-8-6-4-2-1-3-5-7-9-23-31/h24,31H,1-23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKSUHRPPSCIFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCOCCOCCOCCOCCOCCOCCO)CCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584861
Record name 29-Sulfanyl-3,6,9,12,15,18-hexaoxanonacosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130727-44-5
Record name 29-Sulfanyl-3,6,9,12,15,18-hexaoxanonacosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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